2-(3a-Propyl-3aH-indol-3-yl)ethanol
Description
2-(3a-Propyl-3aH-indol-3-yl)ethanol is an indole-derived compound characterized by a propyl substituent at the 3a-position of the indole ring and an ethanol moiety at the 3-position. For example, substituted indoles with ethanol side chains, such as 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol (), demonstrate roles in drug discovery, suggesting that the propyl variant may share similar biological relevance .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3a-propylindol-3-yl)ethanol |
InChI |
InChI=1S/C13H17NO/c1-2-7-13-8-4-3-5-12(13)14-10-11(13)6-9-15/h3-5,8,10,15H,2,6-7,9H2,1H3 |
InChI Key |
ZFDJODJOODCWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12C=CC=CC1=NC=C2CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(3a-Propyl-3aH-indol-3-yl)ethanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure a good yield.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3a-Propyl-3aH-indol-3-yl)ethanol, like other alcohols, can undergo various chemical reactions:
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
2-(3a-Propyl-3aH-indol-3-yl)ethanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3a-Propyl-3aH-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The specific pathways and targets depend on the structure and functional groups of the derivative.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structure differs from related indole-ethanol derivatives in the substituents on the indole ring and their positions. Key comparisons include:

Key Observations :
- Ethanol-containing indoles (e.g., ) and phenyl-ethanol derivatives () demonstrate that the hydroxyl group is critical for hydrogen bonding, which influences biological activity .
Yield and Purity Considerations :
- reports high yields (exact % unspecified) for indole derivatives using ethanol recrystallization .
- notes yields of 67–76% for hydrazide-based indoles, influenced by solvent choice (DMF vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

